Cas no 88313-36-4 ((2R,3S,4R,5R,6S)-6-{[(4aR,7R,7aR)-4a,7-dihydroxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl]oxy}-2-(dihydroxymethyl)-3-methyltetrahydro-2H-pyran-2,3,4,5-tetrol (non-preferred name))

(2R,3S,4R,5R,6S)-6-{[(4aR,7R,7aR)-4a,7-dihydroxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl]oxy}-2-(dihydroxymethyl)-3-methyltetrahydro-2H-pyran-2,3,4,5-tetrol (non-preferred name) structure
88313-36-4 structure
Nome del prodotto:(2R,3S,4R,5R,6S)-6-{[(4aR,7R,7aR)-4a,7-dihydroxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl]oxy}-2-(dihydroxymethyl)-3-methyltetrahydro-2H-pyran-2,3,4,5-tetrol (non-preferred name)
Numero CAS:88313-36-4
MF:C15H24O11
MW:380.344466209412
CID:1921459
PubChem ID:181917

(2R,3S,4R,5R,6S)-6-{[(4aR,7R,7aR)-4a,7-dihydroxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl]oxy}-2-(dihydroxymethyl)-3-methyltetrahydro-2H-pyran-2,3,4,5-tetrol (non-preferred name) Proprietà chimiche e fisiche

Nomi e identificatori

    • (2R,3S,4R,5R,6S)-6-{[(4aR,7R,7aR)-4a,7-dihydroxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl]oxy}-2-(dihydroxymethyl)-3-methyltetrahydro-2H-pyran-2,3,4,5-tetrol (non-preferred name)
    • [[1S,(-)]-1,4a,5,6,7,7aα-Hexahydro-4aα,5α,6β,7α-tetrahydroxy-4-methylcyclopenta[c]pyran-1α-yl]β-D-glucopyranoside
    • beta-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-4a,5,6,7-tetrahydroxy-4-methylcyclopenta(c)pyran-1-yl, (1S-(1alpha,4aalpha,5alpha,6beta,7alpha,7aalpha))-
    • 88313-36-4
    • Scabrosidol
    • beta-D-Glucopyranoside, (1S,4aR,5R,6S,7R,7aR)-1,4a,5,6,7,7a-hexahydro-4a,5,6,7-tetrahydroxy-4-methylcyclopenta(c)pyran-1-yl
    • Inchi: InChI=1S/C15H24O11/c1-4-3-24-13(6-8(18)10(20)12(22)15(4,6)23)26-14-11(21)9(19)7(17)5(2-16)25-14/h3,5-14,16-23H,2H2,1H3
    • Chiave InChI: INUVSUQIYBWKRN-UHFFFAOYSA-N
    • Sorrisi: CC1(C(C(C(OC1(C(O)O)O)OC2C3C(CCC3(C=CO2)O)O)O)O)O

Proprietà calcolate

  • Massa esatta: 380.13186158g/mol
  • Massa monoisotopica: 380.13186158g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 8
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 3
  • Complessità: 570
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 8
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -3.6
  • Superficie polare topologica: 190Ų

(2R,3S,4R,5R,6S)-6-{[(4aR,7R,7aR)-4a,7-dihydroxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl]oxy}-2-(dihydroxymethyl)-3-methyltetrahydro-2H-pyran-2,3,4,5-tetrol (non-preferred name) Letteratura correlata

Fornitori consigliati
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue